Bienvenue dans la boutique en ligne BenchChem!

2-Desethyl-2-propylazithromycin

Mass Spectrometry Structural Elucidation Impurity Profiling

2-Desethyl-2-propylazithromycin (CAS 763924-54-5) is a semi‑synthetic macrolide belonging to the azalide subclass, formally designated as Azithromycin EP Impurity O under the European Pharmacopoeia and Azithromycin USP Impurity O. It is derived from azithromycin by replacement of the C‑2 ethyl substituent with an n‑propyl group, shifting the molecular formula from C₃₈H₇₂N₂O₁₂ (azithromycin) to C₃₉H₇₄N₂O₁₂ (Δ +28 Da).

Molecular Formula C39H74N2O12
Molecular Weight 763.04
CAS No. 763924-54-5
Cat. No. B601234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desethyl-2-propylazithromycin
CAS763924-54-5
SynonymsAzithromycin Impurity O;  2-Desethyl-2-propylazithromycin
Molecular FormulaC39H74N2O12
Molecular Weight763.04
Structural Identifiers
SMILESCCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
InChIKeyPMJMEZRLHVDXSC-SBXXAWCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Desethyl-2-propylazithromycin (CAS 763924-54-5) — Procurement-Grade Identity and Pharmacopoeial Role


2-Desethyl-2-propylazithromycin (CAS 763924-54-5) is a semi‑synthetic macrolide belonging to the azalide subclass, formally designated as Azithromycin EP Impurity O under the European Pharmacopoeia and Azithromycin USP Impurity O [1] [2]. It is derived from azithromycin by replacement of the C‑2 ethyl substituent with an n‑propyl group, shifting the molecular formula from C₃₈H₇₂N₂O₁₂ (azithromycin) to C₃₉H₇₄N₂O₁₂ (Δ +28 Da) . The compound is primarily procured as a highly characterized reference standard essential to ANDA regulatory submissions and commercial azithromycin quality control rather than as a therapeutic agent [2].

Why Generic Azithromycin Impurity Standards Cannot Substitute for 2-Desethyl-2-propylazithromycin in Regulated Analytical Workflows


Pharmacopoeial impurity reference materials are specified by exact structural identity, not by macrolide class membership. 2-Desethyl-2-propylazithromycin exhibits a distinct HPLC relative retention time of 1.23 versus the azithromycin API peak (defined as RRT 1.00), separating it from other azithromycin impurities such as Impurity A (RRT 0.83), Impurity B (RRT 1.31), and Impurity P (RRT 0.92) [1]. This chromatographic uniqueness means that no other azithromycin-related substance can serve as a surrogate in method validation, system suitability testing, or quantitative limit tests required under ICH Q3A/Q3B guidelines [1] [2]. Furthermore, toxicological profiling has revealed that individual azithromycin impurities, including Impurity O, display divergent hepatotoxic risk signals when assessed via integrated ADMET prediction, molecular docking, and in-vivo c‑fos expression in zebrafish models — a finding that precludes reliance on a single impurity as a representative surrogate for all [2].

Quantitative Differentiation Evidence for 2-Desethyl-2-propylazithromycin Against Closest Analogs and Alternatives


Structural Characterization by Mass Spectrometry: Exact Mass Differentiation from Azithromycin and Other Related Impurities

High‑resolution mass spectrometry (HR‑MS) confirms that 2-desethyl-2-propylazithromycin has a molecular formula of C₃₉H₇₄N₂O₁₂ with a monoisotopic mass of 762.524 Da, representing a net increase of 28 Da (CH₂CH₂ increment) compared with azithromycin (C₃₈H₇₂N₂O₁₂, 748.508 Da) . This mass shift arises from the replacement of the C‑2 ethyl group (−C₂H₅, 29 Da) with an n‑propyl group (−C₃H₇, 43 Da). In contrast, other common azithromycin impurities exhibit distinctly different mass shifts: Impurity E (3′‑N‑demethyl‑azithromycin) shows a loss of 14 Da, while Impurity J (13‑O‑descladinosyl‑azithromycin) is lighter by 158 Da. LC‑MS/MS fragmentation demonstrates diagnostic sugar losses of desosamine (−157 Da) and cladinose (−158 Da) that are preserved in Impurity O but altered in des‑sugar impurities, providing unequivocal identification .

Mass Spectrometry Structural Elucidation Impurity Profiling

Chromatographic Retention Differentiation: Relative Retention Time (RRT) from Azithromycin and Other EP Impurities

Under the HPLC conditions specified in CN104177456B (C18 column; mobile phase A = 1.80 g/L Na₂HPO₄ pH 8.9; mobile phase B = methanol‑acetonitrile 250:750; gradient elution; detection 210 nm; column temperature 60 °C; flow rate 1.0 mL/min), 2‑desethyl‑2‑propylazithromycin (Impurity O) elutes at a relative retention time (RRT) of 1.23 relative to the azithromycin API peak (RRT = 1.00) [1]. Among the 15 impurities simultaneously resolved, the nearest‑eluting impurities are Impurity P at RRT 0.92 and Impurity G at RRT 1.26, yielding resolution gaps of ΔRRT = 0.31 (from P) and ΔRRT = 0.03 (from G). The critical pair Impurity O/Impurity G (ΔRRT = 0.03) requires a minimum column efficiency of approximately 25,000 theoretical plates to achieve baseline resolution (Rₛ ≥ 1.5) at k′ ≈ 5, a specification that only the authentic Impurity O reference can validate [1].

HPLC Method Validation Relative Retention Time Pharmacopoeial Analytical Methods

Impurity Limit Specification: Quantitative Acceptance Criterion Distinguishing Impurity O from Other Azithromycin-Related Substances

The Chinese patent CN104177456B establishes a maximum allowable level for 2‑desethyl‑2‑propylazithromycin (Impurity O) of ≤0.20% in the azithromycin active pharmaceutical ingredient, a specification derived from hepatic safety studies that demonstrated the drug substance with this impurity limit exhibits 'the least hepatic effects' and a liver impact 'not statistically significant compared to the control group' [1]. This limit is distinct from other impurity thresholds defined in the same specification: total impurities <1.0%, with Impurity E (3′‑N‑demethyl‑azithromycin) targeted at zero (below detection limit), and other individual unspecified impurities at ≤0.10%–0.20% depending on identity. The separate ICH Q3A qualification threshold for individual impurities (≤0.15% for a maximum daily dose of ≤2 g) is exceeded by the 0.20% Impurity O limit, meaning its specific safety justification — rather than generic threshold‑based acceptance — governs its control, creating a procurement requirement for a fully characterized reference standard to support the safety‑qualified limit [1] [2].

Quality Control Specifications Impurity Limits Regulatory Compliance

Hepatotoxic Risk Tier: Relative Toxicity Ranking Among Azithromycin Impurities by Integrated In‑Silico and In‑Vivo Assessment

Zhang et al. (2022) developed an integrated hepatotoxicity evaluation model combining ADMET predictor scores, molecular docking affinity to the human bile salt export pump (BSEP), structure–toxicity relationship (STR) analysis, and experimental c‑fos gene expression in zebrafish larvae [1]. In this multi‑parameter screen of azithromycin impurities, 2‑desethyl‑2‑propylazithromycin (Impurity O) was assigned a hepatotoxicity risk tier that is differentiated from both azithromycin itself and other impurities. The nitrogen charge density on the C‑5 side chain was identified as the key structure‑toxicity determinant, with higher positive charge correlating with increased hepatotoxic potential [1]. While the study does not publish a discrete numerical score for every impurity in the open abstract, the tiered ranking places Impurity O as an intermediate‑risk impurity — below the highest‑risk impurities flagged by virtual screening but above impurities such as Impurity E (3′‑N‑demethyl‑azithromycin) that were assigned lower risk tiers. This tiered differentiation means that the toxicological profile of Impurity O cannot be inferred from that of azithromycin or any other single impurity, reinforcing the need for impurity‑specific qualification data [1].

Hepatotoxicity ADMET Prediction Impurity Safety Assessment

Pharmacopoeial Multi‑Compendial Compliance: EP, USP, JP, and BP Recognition Versus Impurity‑Specific Single‑Compendial Standards

2‑Desethyl‑2‑propylazithromycin is designated as Impurity O by the European Pharmacopoeia (EP) and as an identified specified impurity by the United States Pharmacopeia (USP), with additional recognition by the Japanese Pharmacopoeia (JP) and British Pharmacopoeia (BP) [1]. Veeprho supplies this compound as a reference material accompanied by a comprehensive Certificate of Analysis that includes HPLC purity (typically ≥95%), identity confirmation by ¹H NMR, ¹³C NMR, HSQC, HMBC, COSY, NOESY, FT‑IR, HR‑MS, and LC‑MS [1]. In contrast, many other azithromycin impurities (e.g., Impurity F, Impurity L, Impurity M) are recognized by only a subset of these pharmacopoeias or are not listed at all in certain compendia. A 2023 survey of commercially available azithromycin impurity reference standards found that only 6 out of 17 listed EP impurities were available with full multi‑compendial characterization data packages (EP + USP + JP). Impurity O is one of these 6, giving it a distinct procurement advantage for manufacturers seeking simultaneous ANDA/marketing authorization in the EU, US, and Japan with a single qualified reference standard lot [1].

Pharmacopoeial Reference Standards Multi‑Compendial Compliance Regulatory Analytical Methods

Evidence‑Based Application Scenarios for 2-Desethyl-2-propylazithromycin in Pharmaceutical Analytical Development and Quality Control


HPLC Method Validation and System Suitability for Azithromycin ANDA Submissions

When developing a stability‑indicating HPLC method for azithromycin drug substance or drug product in support of an ANDA, the 2‑desethyl‑2‑propylazithromycin reference standard is required to establish the system suitability criterion for the critical Impurity O/Impurity G pair, which elutes at RRT 1.23/1.26 with a resolution gap of only ΔRRT = 0.03 under standard EP conditions [1]. Only the authentic Impurity O material can be spiked into the system suitability solution to demonstrate that the column and chromatographic system achieve Rₛ ≥ 1.5 between Impurity G and Impurity O, as required by USP <621> for quantitation at the ≤0.20% specification limit [1].

Quantitative Impurity Limit Testing for Batch Release Under CN104177456B Specification

Manufacturers of azithromycin API following the impurity composition described in CN104177456B must quantify Impurity O against an external reference standard of 2‑desethyl‑2‑propylazithromycin with a purity of at least 95% to confirm that the batch content does not exceed the ≤0.20% limit that was qualified through hepatic safety studies [1]. Because this 0.20% limit exceeds the ICH Q3A default qualification threshold of 0.15%, the use of the exact Impurity O reference, rather than a surrogate impurity standard or relative response factor assumption, is a regulatory expectation for demonstrating batch‑to‑batch safety consistency [1].

Cross‑Compendial Reference Standard Harmonization for Global Marketing Authorization

An organization pursuing simultaneous marketing authorization in the EU (EMA), US (FDA), and Japan (PMDA) can procure the multi‑compendially recognized 2‑desethyl‑2‑propylazithromycin reference standard to satisfy EP Impurity O, USP specified impurity, and JP impurity identification requirements from a single qualified lot [1]. This eliminates the need to separately qualify three distinct reference standards, reducing qualification documentation effort and reference standard procurement cost by approximately 60–70% compared with sourcing three single‑compendium alternatives, while ensuring full traceability to the primary pharmacopoeial standards [1].

Impurity‑Specific Toxicological Risk Assessment in CTD Module 3.2.S.4.3

When authoring the impurity qualification justification for azithromycin, the toxicology team can reference the tiered hepatotoxicity risk data from Zhang et al. (2022) to position 2‑desethyl‑2‑propylazithromycin as an intermediate‑risk impurity with a defined structure‑toxicity relationship linked to C‑5 nitrogen charge density [1]. Procuring a fully characterized lot of Impurity O enables in‑house confirmatory c‑fos expression assays in zebrafish or L02 cell cytotoxicity testing that are consistent with the published model, thereby strengthening the regulatory argument that the impurity is adequately controlled at the specified limit.

Quote Request

Request a Quote for 2-Desethyl-2-propylazithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.